molecular formula C12H18O2 B15324915 4-(3-Ethoxyphenyl)butan-2-ol

4-(3-Ethoxyphenyl)butan-2-ol

Cat. No.: B15324915
M. Wt: 194.27 g/mol
InChI Key: FRDUKZDSTPIZHE-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Butan-2-ols in Contemporary Chemical Research

Aryl-substituted butan-2-ols represent a class of organic compounds that garner considerable interest in modern chemical research. Their structure, which combines a flexible four-carbon chain containing a hydroxyl group with a stable aromatic ring, imparts a unique combination of properties. These compounds often serve as valuable intermediates in organic synthesis. For instance, the secondary alcohol group can be oxidized to a ketone, a common functional group in industrial solvents and biologically active molecules. wikipedia.org An example is the conversion of butan-2-ol to butanone (methyl ethyl ketone or MEK), a significant industrial solvent. wikipedia.org

Furthermore, the aryl moiety can be readily modified, allowing for the synthesis of a diverse library of derivatives with a wide range of physical and chemical properties. Research into aryl-substituted alcohols, including more complex structures like aryl-2-methyl-3-butyn-2-ols, demonstrates the ongoing effort to develop efficient synthetic methods for this class of compounds, often utilizing palladium-catalyzed cross-coupling reactions. researchgate.net The European Food Safety Authority has also evaluated aryl-substituted primary alcohols for their use as flavourings in animal feed, indicating their relevance in applied chemistry. researchgate.net The biological activity of compounds containing aryl and hydrazine (B178648) moieties has also been a subject of study, with some derivatives showing potential antihypertensive, antidepressant, and anticarcinogenic properties. orientjchem.org

Overview of 4-(3-Ethoxyphenyl)butan-2-ol: Nomenclature, Stereoisomerism, and Relevant Analogues

The compound this compound is systematically named according to IUPAC rules, which define the principal functional group and the substitution pattern on the parent alkane chain. The structure consists of a butane (B89635) backbone with a hydroxyl group on the second carbon atom (butan-2-ol) and a 3-ethoxyphenyl group attached to the fourth carbon atom.

A key feature of this compound is its chirality. The second carbon atom of the butanol chain is a stereocenter, as it is bonded to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a 2-(3-ethoxyphenyl)ethyl group. mytutor.co.uk This gives rise to the existence of two non-superimposable mirror images, known as enantiomers: (R)-4-(3-Ethoxyphenyl)butan-2-ol and (S)-4-(3-Ethoxyphenyl)butan-2-ol. wikipedia.orgutexas.eduyoutube.com This is analogous to the simpler butan-2-ol, which also exists as a pair of enantiomers. wikipedia.orgmytutor.co.ukebi.ac.uk

While specific research on this compound is limited, several structurally similar analogues have been documented in the chemical literature. These analogues provide valuable context for understanding its potential properties and reactivity.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-(4-hydroxy-3-methoxyphenyl)butan-2-ol39728-80-8C₁₁H₁₆O₃196.24
4-(4-methoxyphenyl)butan-2-ol67952-38-9C₁₁H₁₆O₂180.24
4-(3-Phenoxyphenyl)butan-2-olNot availableC₁₆H₁₈O₂242.31
(E)-4-(4-Ethoxyphenyl)but-3-en-2-oneNot availableC₁₂H₁₄O₂190.24

Data sourced from multiple chemical databases and research articles. lookchem.comguidechem.comresearchgate.netchemsrc.comnih.gov

Current Research Landscape and Definitional Gaps for Ethoxyphenyl-Substituted Alcohols

A survey of the current scientific literature reveals a notable gap in research specifically focused on this compound. While its analogues, particularly those with methoxy (B1213986) and hydroxy substitutions on the phenyl ring, are more frequently described, dedicated studies on the synthesis, characterization, and application of this specific ethoxy-substituted compound are scarce.

For example, the synthesis of 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol, also known as zingerone (B1684294) alcohol, can be achieved by the reduction of zingerone using sodium borohydride (B1222165). chemicalbook.com Research is also available on the related ketone, (E)-4-(4-Ethoxyphenyl)but-3-en-2-one, including its crystal structure analysis. researchgate.net The physicochemical properties of raspberry ketone, 4-(4-hydroxyphenyl)-butan-2-one, have been evaluated using computational chemistry. acs.org However, this level of detailed investigation has not been extended to this compound. This lack of data represents a definitional gap in the broader family of ethoxyphenyl-substituted alcohols, limiting a full understanding of how the position and nature of the alkoxy substituent influence the compound's properties and potential applications.

Interdisciplinary Relevance of Butan-2-ol Derivatives with Aryl Ether Moieties

Derivatives of butan-2-ol that feature aryl ether moieties hold potential relevance across several scientific disciplines. The structural motifs present in these molecules are found in compounds with known biological activity and commercial applications.

In medicinal chemistry, the aryl ether linkage is a common feature in many pharmaceutical agents. Analogues of this compound, such as 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol, are noted for potential antioxidant and anti-inflammatory properties. guidechem.com A related compound, 4-(phenylsulfanyl)butan-2-one, derived from a marine natural product, has been shown to suppress the production of certain chemokines involved in allergic responses. mdpi.com This suggests that compounds with a similar butan-2-one or butan-2-ol backbone could be of interest for their immunomodulatory effects.

In the fragrance and flavor industry, volatile esters derived from butan-2-ol are known to have pleasant aromas and are used in perfumes and artificial flavorings. wikipedia.org The presence of the ethoxyphenyl group in this compound could contribute to specific olfactory properties, making it or its esters potential candidates for new fragrance components. The study of aryl-substituted compounds as flavourings further supports this potential application. researchgate.net

The field of materials science may also find applications for such compounds, for instance, as precursors for polymers or as components in liquid crystal formulations, depending on their physical properties, which remain to be thoroughly characterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

4-(3-ethoxyphenyl)butan-2-ol

InChI

InChI=1S/C12H18O2/c1-3-14-12-6-4-5-11(9-12)8-7-10(2)13/h4-6,9-10,13H,3,7-8H2,1-2H3

InChI Key

FRDUKZDSTPIZHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)CCC(C)O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 4 3 Ethoxyphenyl Butan 2 Ol

Retrosynthetic Analysis and Established Synthetic Pathways

The synthesis of 4-(3-ethoxyphenyl)butan-2-ol can be approached through several established pathways. A common retrosynthetic strategy involves the disconnection of the carbon-carbon bond between the second and third carbon atoms of the butanol chain, suggesting precursors such as a 3-ethoxyphenyl-containing Grignard reagent and propylene (B89431) oxide, or alternatively, the reduction of the corresponding ketone, 4-(3-ethoxyphenyl)butan-2-one.

Stereoselective and Enantioselective Approaches to this compound Synthesis

Achieving stereocontrol in the synthesis of this compound is crucial for applications where specific stereoisomers are required. Enantioselective reduction of the precursor ketone, 4-(3-ethoxyphenyl)butan-2-one, is a primary method to obtain chiral this compound. This can be accomplished using various chiral reducing agents or biocatalysts.

For instance, baker's yeast (Saccharomyces cerevisiae) has been utilized in the asymmetric reduction of related ketones, such as 4-phenyl-2-butanone, to produce the corresponding chiral alcohol, (S)-4-phenyl-2-butanol. researchgate.net This biocatalytic approach often demonstrates high enantioselectivity. researchgate.net The use of whole-cell biocatalysis with baker's yeast in deep eutectic solvents has shown the potential to invert enantioselectivity by altering the solvent composition. researchgate.net Additionally, purified NADPH-dependent oxidoreductases from Saccharomyces cerevisiae are capable of catalyzing the enantioselective reduction of keto esters to their corresponding (S)- and (R)-hydroxy acid esters. researchgate.net

Chemical methods for enantioselective synthesis often involve chiral catalysts. For example, ruthenium catalysts have been designed for enantioselective intramolecular C-H amination, which can be a step in the synthesis of chiral amines from alcohol derivatives. organic-chemistry.org Another approach involves the enantioselective allylation of alcohols, a key transformation in modern organic synthesis. organic-chemistry.org

The preparation of all four stereoisomers of similar compounds like 3-bromo-2-butanol has been achieved through lipase-catalyzed kinetic resolution of the corresponding racemates. researchgate.net This enzymatic method, involving either hydrolysis of acetates or esterification of alcohols, can yield stereoisomers with high enantiomeric excess. researchgate.net

Catalytic Systems for the Preparation of Related Aryl Butanols

The synthesis of aryl butanols often employs various catalytic systems to enhance efficiency and selectivity. For the conversion of ethanol (B145695) to n-butanol, a related process, catalysts such as those based on magnesium and aluminum, as well as strontium phosphate (B84403) hydroxyapatite, have been investigated. mdpi.com The basicity of the catalyst plays a significant role in aldol (B89426) condensation, a key step in this conversion. mdpi.com Supported metal catalysts, including nickel on alumina, have also proven effective for the dimerization of ethanol to n-butanol. mdpi.com

In the context of producing butanol from butyric acid, porous materials and metal catalysts are utilized for esterification and subsequent hydrogenation. mdpi.com For the synthesis of butanol from syngas, non-noble metal catalysts promoted by alkali metals are employed. mdpi.com

Flow Chemistry Applications and Process Intensification in Analogous Compound Synthesis

Flow chemistry offers significant advantages for the synthesis of chemical compounds, including improved safety, scalability, and process control. The synthesis of 4-aryl-2-butanones, which are precursors to aryl butanols, has been successfully demonstrated using continuous flow methods. researchgate.net These processes often involve initial steps like Mizoroki–Heck, Wittig, or aldol reactions to form an unsaturated intermediate, followed by selective hydrogenation. researchgate.net

The use of flow chemistry allows for the telescoping of multiple reaction steps, avoiding the isolation of intermediates. beilstein-journals.org For example, the synthesis of ibuprofen, an aryl propionic acid, has been achieved in a continuous flow process involving a Friedel–Crafts acylation followed by a 1,2-aryl migration. beilstein-journals.org This approach significantly reduces reaction times. beilstein-journals.org Flow chemistry is also beneficial for handling hazardous reagents, such as organic azides, by generating them in situ. thieme-connect.de

Chemical Reactivity of the Butan-2-ol Functional Group

The butan-2-ol functional group in this compound dictates its primary chemical reactivity, particularly through dehydration and oxidation reactions.

Regioselective Dehydration Pathways and Alkene Product Formation

The acid-catalyzed dehydration of secondary alcohols like butan-2-ol can lead to a mixture of alkene products. chemguide.co.uk The reaction proceeds through protonation of the alcohol, loss of water to form a carbocation, and subsequent elimination of a proton from an adjacent carbon. chemguide.co.uklibretexts.org

In the case of an unsymmetrical secondary alcohol like butan-2-ol, the removal of a proton can occur from different neighboring carbon atoms, leading to the formation of different constitutional isomers. For butan-2-ol, this results in the formation of but-1-ene and but-2-ene. chemguide.co.uklibretexts.org Furthermore, but-2-ene can exist as cis and trans geometric isomers, leading to a total of three possible alkene products. chemguide.co.uklibretexts.org The distribution of these products is governed by Zaitsev's rule, which states that the more substituted (more stable) alkene is the major product.

Mild dehydrating agents can also be used to promote cyclization reactions in amino alcohols, a related transformation. acs.orgacs.org

Selective Oxidation Reactions to Ketones and Carboxylic Acids

The secondary alcohol group of this compound can be selectively oxidized to the corresponding ketone, 4-(3-ethoxyphenyl)butan-2-one. Thermodynamics generally favor the oxidation of secondary alcohols to ketones over the oxidation of primary alcohols to aldehydes. researchgate.net A variety of oxidizing agents can be employed for this transformation.

Common reagents for the oxidation of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and Jones reagent (CrO₃ in sulfuric acid). docbrown.infoorganic-chemistry.org However, due to the toxicity of chromium, more environmentally friendly methods are often preferred. These include using reagents like 2-iodyloxybenzoic acid (IBX) or systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in combination with a co-oxidant. organic-chemistry.org Catalytic systems employing metals like ruthenium, manganese, or vanadium have also been developed for the selective oxidation of secondary alcohols. organic-chemistry.orgrug.nl

Further oxidation of the resulting ketone to a carboxylic acid would require cleavage of a carbon-carbon bond, which is generally not facile under standard oxidation conditions that convert secondary alcohols to ketones. docbrown.info However, strong oxidizing agents and harsh conditions can lead to the cleavage of the carbon chain, forming carboxylic acids with fewer carbon atoms. docbrown.info The selective oxidation of a primary alcohol to a carboxylic acid is a more common transformation. organic-chemistry.org

Esterification and Etherification Reactions of the Hydroxyl Group

The secondary hydroxyl group in this compound represents a prime site for chemical modification through esterification and etherification. These reactions would yield derivatives with altered polarity, steric bulk, and potential biological activity.

Esterification: The formation of esters from alcohols is a fundamental transformation in organic synthesis. Typically, this involves the reaction of the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of an acid catalyst. uakron.eduresearchgate.net For this compound, esterification would introduce an acyl group, leading to the formation of a 4-(3-ethoxyphenyl)butan-2-yl ester.

No specific examples of esterification reactions involving this compound have been identified in the reviewed literature. However, general protocols for the esterification of secondary alcohols are widely available. uakron.eduresearchgate.net

Table 1: Potential Esterification Reactions of this compound (Hypothetical)

Acylating AgentCatalystPotential Product
Acetic anhydridePyridine, DMAP4-(3-Ethoxyphenyl)butan-2-yl acetate (B1210297)
Benzoyl chlorideTriethylamine4-(3-Ethoxyphenyl)butan-2-yl benzoate
Stearic acidDCC, DMAP4-(3-Ethoxyphenyl)butan-2-yl stearate

Etherification: The synthesis of ethers from alcohols can be achieved through various methods, most notably the Williamson ether synthesis. pearson.comorganic-chemistry.orgmasterorganicchemistry.com This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. masterorganicchemistry.com In the case of this compound, this would lead to the formation of a 4-(3-ethoxyphenyl)-2-alkoxybutane. The Williamson ether synthesis is generally efficient for primary alkyl halides, while secondary and tertiary halides may lead to competing elimination reactions. masterorganicchemistry.com Another approach is the acid-catalyzed dehydration of alcohols, although this is typically more suitable for the synthesis of symmetrical ethers. libretexts.org

Specific literature detailing the etherification of this compound is not available.

Table 2: Potential Etherification Reactions of this compound (Hypothetical)

Alkylating AgentBasePotential Product
Methyl iodideSodium hydride4-(3-Ethoxyphenyl)-2-methoxybutane
Benzyl bromidePotassium tert-butoxide2-(Benzyloxy)-4-(3-ethoxyphenyl)butane
Ethyl tosylateSodium hydride2-Ethoxy-4-(3-ethoxyphenyl)butane

Derivatization Strategies for Structural Modification and Functional Enhancement

The derivatization of lead compounds is a cornerstone of medicinal chemistry and chemical biology, enabling the exploration of structure-activity relationships and the development of molecular probes.

Structure-activity relationship (SAR) studies involve the systematic modification of a molecule's structure to understand its effect on biological activity. For this compound, the synthesis of a library of derivatives with diverse substituents on the phenyl ring, the ethoxy group, or the butanol side chain would be a logical approach to probe its interactions with biological targets. Modifications could include varying the electronic properties (e.g., introducing electron-withdrawing or electron-donating groups) and steric properties of the molecule.

No published SAR studies specifically focused on derivatives of this compound have been found. The general principles of SAR suggest that even minor structural changes can significantly impact biological activity. nih.gov

The development of molecular probes for biological imaging or pull-down assays requires the introduction of specific functional groups that can be used for conjugation to reporter molecules (e.g., fluorophores, biotin) or solid supports. The hydroxyl group of this compound could be functionalized with linkers containing terminal reactive groups such as carboxylic acids, amines, or alkynes, making it amenable to bioconjugation.

There is no available research describing the functionalization of this compound for bioconjugation or probe development. General strategies for the functionalization of alcohols for such purposes are well-documented in the field of chemical biology.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 3 Ethoxyphenyl Butan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy identifies the different types of protons in a molecule based on their unique electronic environments. nih.gov The spectrum provides information on the number of distinct proton sets (chemical shift), the number of protons in each set (integration), and the number of neighboring protons (spin-spin splitting). docbrown.info For 4-(3-Ethoxyphenyl)butan-2-ol, with its distinct aromatic and aliphatic regions, the ¹H NMR spectrum would be expected to show several key signals.

The aromatic protons on the 3-ethoxyphenyl group would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons on the butanol chain, including the methyl, methylene (B1212753), methine, and hydroxyl protons, would appear in the upfield region. The ethoxy group protons would also be clearly distinguishable.

Hypothetical ¹H NMR Data for this compound

Signal Label Predicted Chemical Shift (δ ppm) Multiplicity Integration Assignment
a7.18t1HAr-H (C5')
b6.75m3HAr-H (C2', C4', C6')
c4.02q2H-OCH₂CH₃
d3.85m1HCH-OH (C2)
e2.70m2HAr-CH₂ (C4)
f1.75m2H-CH₂- (C3)
g1.40t3H-OCH₂CH₃
h1.22d3HCH(OH)CH₃ (C1)
i~1.8-2.5br s1H-OH

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the determination of the total number of carbon types. scienceopen.com The chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, bonded to an electronegative atom). docbrown.infolibretexts.org

For this compound, a total of 12 distinct signals would be expected in the broadband-decoupled ¹³C NMR spectrum, corresponding to the 12 carbon atoms in the molecule. The aromatic carbons would resonate in the δ 110-160 ppm range, with the carbon attached to the ethoxy group being the most downfield. The carbons of the butanol chain would appear in the upfield region (δ 10-70 ppm).

Hypothetical ¹³C NMR Data for this compound

Predicted Chemical Shift (δ ppm) Assignment
159.0C3' (Ar-C-O)
144.5C1' (Ar-C)
129.5C5' (Ar-CH)
120.8C6' (Ar-CH)
115.0C4' (Ar-CH)
112.5C2' (Ar-CH)
68.0C2 (CH-OH)
63.3-OCH₂CH₃
41.0C3 (-CH₂-)
31.8C4 (Ar-CH₂)
23.5C1 (CH₃)
14.8-OCH₂CH₃

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. rsc.org Cross-peaks in a COSY spectrum would confirm the connectivity within the butanol chain (H1-H2-H3-H4) and within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to. rsc.org This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). rsc.org This is vital for connecting different fragments of the molecule. For instance, an HMBC experiment would show correlations from the methylene protons at C4 to the aromatic carbons (C1', C2', C6'), thus confirming the attachment point of the butyl chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining stereochemistry and conformation.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. docbrown.info

HRMS measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). rsc.org This allows for the unambiguous determination of the molecular formula of a compound from its exact mass. For this compound (C₁₂H₁₈O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.

Hypothetical HRMS Data for this compound

Ion Calculated Exact Mass (m/z) Observed Mass (m/z)
[M+H]⁺195.1385195.1382
[M+Na]⁺217.1204217.1201

In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion, often the molecular ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that helps to elucidate the structure of the molecule. libretexts.org

For this compound, key fragmentation pathways would likely include:

Loss of water (-18 Da): A common fragmentation for alcohols, leading to an ion at m/z 176.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. This could result in the loss of a methyl radical (•CH₃) to give a fragment at m/z 180, or the loss of the ethyl-phenyl group to give a fragment at m/z 45 ([CH₃CHOH]⁺), which is often a characteristic peak for 2-alkanols. docbrown.infolibretexts.org

Benzylic cleavage: Cleavage of the C3-C4 bond, which is benzylic, could lead to the formation of a stable ethoxy-tropylium ion or a related benzylic cation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The principle is based on the absorption of infrared radiation by specific molecular vibrations (stretching, bending, etc.) at characteristic frequencies. The IR spectrum of this compound would display a unique pattern of absorption bands that confirm the presence of its key structural features.

The most prominent and easily identifiable peak would be a strong, broad absorption band in the region of 3550-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the secondary alcohol group. docbrown.infolibretexts.org The broadness of this peak is a direct consequence of intermolecular hydrogen bonding between the alcohol molecules. docbrown.info In a dilute solution in a non-polar solvent or in the gas phase, this broad band would be replaced by a sharper, narrower peak at a higher frequency (around 3600 cm⁻¹), corresponding to a "free" non-hydrogen-bonded O-H group. docbrown.info

The presence of the ethoxy group (-O-CH₂CH₃) and the C-O bond of the secondary alcohol would be confirmed by C-O stretching vibrations. Aromatic ethers typically show a strong, sharp band for the Ar-O-C stretch around 1250-1200 cm⁻¹ and another for the alkyl C-O stretch around 1050-1000 cm⁻¹. The C-O stretch of the secondary alcohol would also appear in the 1150-1085 cm⁻¹ range.

The aromatic ring (3-substituted benzene) would give rise to several characteristic signals. These include C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C stretching vibrations within the aromatic ring, which appear as a series of peaks in the 1600-1450 cm⁻¹ region. Out-of-plane (OOP) C-H bending vibrations in the 900-675 cm⁻¹ range can also provide information about the substitution pattern on the benzene (B151609) ring.

Finally, the aliphatic butane (B89635) chain would be evidenced by C-H stretching vibrations for sp³ hybridized carbons, appearing just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹), and C-H bending vibrations for CH₂ and CH₃ groups around 1465 cm⁻¹ and 1375 cm⁻¹, respectively. libretexts.org

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretching (H-bonded)3550 - 3200Strong, Broad
Aromatic (C-H)Stretching3100 - 3000Medium
Alkyl (C-H)Stretching2960 - 2850Strong
Aromatic (C=C)Stretching1600 - 1450Medium to Weak
Aromatic Ether (Ar-O)Stretching1250 - 1200Strong
Alcohol/Ether (C-O)Stretching1150 - 1000Strong
Aromatic (C-H)Bending (Out-of-plane)900 - 675Medium to Strong

Chiroptical Spectroscopy for Stereochemical Assignment

The this compound molecule contains a stereocenter at the second carbon atom of the butane chain (the carbon bearing the hydroxyl group). This chirality means the molecule can exist as two non-superimposable mirror images, known as enantiomers ((R)- and (S)-4-(3-Ethoxyphenyl)butan-2-ol). Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are indispensable for determining the absolute configuration of such chiral molecules. wikipedia.org

These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. wikipedia.org

Optical Rotatory Dispersion (ORD): ORD measures the variation of the specific rotation of a chiral compound as a function of the wavelength of plane-polarized light. wikipedia.org An ORD spectrum plots the specific rotation [α] against wavelength (λ). As the wavelength approaches an absorption band of a chromophore near the stereocenter, the magnitude of the rotation increases dramatically, passes through a peak or a trough, and then rapidly changes sign, crossing the zero-rotation axis. This phenomenon is known as a Cotton effect. The sign of the Cotton effect can be correlated with the absolute configuration of the molecule.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) by a chiral molecule as a function of wavelength. researchgate.net An ECD spectrum is a plot of this differential absorption against wavelength. Like ORD, ECD signals (also called Cotton effects) are only observed in the regions of UV-Vis absorption of the molecule's chromophores (in this case, the substituted benzene ring). The resulting spectrum, with its characteristic positive and negative peaks, is a unique fingerprint for a specific enantiomer. researchgate.net

For this compound, the aromatic ring serves as the primary chromophore. To assign the absolute configuration of a prepared enantiomer, its experimental ECD or ORD spectrum would be recorded. This experimental spectrum would then be compared to a theoretically calculated spectrum. Modern computational chemistry, using methods like Time-Dependent Density Functional Theory (TD-DFT), can predict the ECD/ORD spectra for both the (R)- and (S)-enantiomers with a high degree of accuracy. beilstein-journals.orgresearchgate.net The absolute configuration of the synthesized sample is assigned by matching its experimental spectrum to the calculated spectrum of one of the enantiomers.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would be applicable to this compound if a single crystal of sufficient quality and size could be grown. While many simple alcohols are liquids at room temperature, crystallization at low temperatures or derivatization could yield suitable crystals.

If a crystal structure were obtained, it would provide a wealth of precise information, including:

Unambiguous Absolute Configuration: For a crystal grown from a single enantiomer (an enantiopure sample), the technique can directly and unambiguously determine its (R) or (S) configuration. This is known as the Flack parameter determination and provides an absolute structural proof that can be used to calibrate chiroptical methods.

Bond Lengths and Angles: The precise distances between all bonded atoms and the angles between those bonds would be determined with very high precision.

Molecular Conformation: The data would reveal the exact spatial arrangement of the atoms, including the torsion angles that define the conformation of the flexible butan-2-ol side chain relative to the ethoxyphenyl group.

Intermolecular Interactions: The analysis would show how the molecules pack together in the crystal lattice. This includes visualizing the hydrogen bonding network formed by the hydroxyl groups and other weaker intermolecular forces, which govern the solid-state properties of the substance.

While no public crystal structure data for this compound is currently available, the potential of this technique to provide a complete and high-resolution picture of its solid-state structure remains significant.

Theoretical and Computational Chemistry Studies of 4 3 Ethoxyphenyl Butan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Properties (e.g., HOMO-LUMO Gap)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic properties of a molecule. These calculations can elucidate the distribution of electrons and predict molecular reactivity. A key parameter derived from these studies is the HOMO-LUMO (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital) gap, which is an indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability, whereas a small gap indicates a higher propensity for chemical reactions.

While direct studies on 4-(3-Ethoxyphenyl)butan-2-ol are not available, research on the related compound 4-(4-hydroxyphenyl)-butan-2-one, known as Raspberry Ketone, provides valuable insights. A computational study using DFT (TPSS/def2-TZVP geometries and M06-2X/def2-TZVPP single-point energies) found its HOMO-LUMO energy gap in an aqueous environment to be approximately 7.8 eV, which suggests moderate chemical reactivity. ulster.ac.uk Analysis of the frontier molecular orbitals revealed that reactivity patterns are consistent with its known metabolite profile, highlighting a tendency for nucleophilic attack at the carbonyl carbon and electrophilic addition at the benzene (B151609) ring. ulster.ac.uk Similar calculations on 4-ethoxy-2,3-difluoro benzamide (B126) have also been used to analyze its electronic structure and HOMO-LUMO gap. researchgate.net For this compound, one would expect the ethoxy group and the hydroxyl group to influence the electron density of the aromatic ring and the butanol chain, thereby defining its electronic properties and reactivity.

Table 1: Illustrative Electronic Properties of an Analogous Compound (Raspberry Ketone)

PropertyCalculated ValueMethodologySource
ΔfHo (Standard Molar Enthalpy of Formation)-299.4 ± 0.17 kJ·mol−1ccCA-CBS-2 ulster.ac.uk
HOMO-LUMO Energy Gap (Aqueous)~7.8 eVM06-2X/def2-TZVPP // TPSS/def2-TZVP ulster.ac.uk
pKa9.95M06-2X/def2-TZVPP // TPSS/def2-TZVP ulster.ac.uk

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn governs its physical properties and biological interactions. For a flexible molecule like this compound, multiple low-energy conformations (conformers) are possible due to rotation around its single bonds.

Studies on butan-2-ol and its derivatives provide a model for this analysis. Research combining molecular dynamics (MD) simulations and X-ray scattering on aqueous solutions of 2-butanol (B46777) has detailed its structural and dynamic properties, including its tendency to form aggregates at concentrations above 1.0 M. nih.gov Conformational analysis of butane-2,3-diol has identified stable conformers, noting that intramolecular hydrogen bonding can have a "locking" effect on the C-C bond, favoring a gauche orientation. youtube.comresearchgate.net A computational scan of the dihedral angle in Raspberry Ketone revealed three primary conformers, with the most stable structure being asymmetrical. ulster.ac.uk For this compound, a similar approach would involve rotating the key dihedral angles—such as the C-C bonds in the butane (B89635) chain and the C-O bond of the ethoxy group—to identify the most stable spatial arrangements.

Molecular dynamics simulations can further extend this analysis by simulating the movement of the molecule over time in a solvent, providing insights into its dynamic behavior, interactions with solvent molecules, and the transitions between different conformational states.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental results and structure verification.

NMR Chemical Shifts: Predicting ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.gov DFT calculations can provide reasonably accurate predictions, with typical errors for ¹H shifts being around 0.2–0.4 ppm. nih.gov While a specific predicted spectrum for this compound is not published, the principles can be illustrated with its parent structure, butan-2-ol. For butan-2-ol, five distinct proton signals are expected, and their chemical shifts are influenced by proximity to the hydroxyl group and spin-spin coupling with adjacent protons. docbrown.infothermofisher.com The methine proton at the C2 position, for instance, is shifted downfield due to the electronegative oxygen atom. thermofisher.com For this compound, one would also predict the influence of the substituted phenyl ring, with aromatic protons appearing further downfield and the ethoxy group contributing its own characteristic signals.

Vibrational Frequencies: Theoretical calculations can predict the vibrational frequencies that correspond to the peaks in an infrared (IR) spectrum. DFT methods are used to calculate the harmonic vibrational frequencies, which are then often scaled to correct for anharmonicity and other systematic errors. Studies on related molecules like 4-ethoxy-2,3-difluoro benzamide have successfully used this approach to assign experimental FT-IR and FT-Raman spectra. researchgate.net A similar analysis for this compound would predict characteristic frequencies for O-H stretching, C-H stretching (aliphatic and aromatic), C-O stretching (alcohol and ether), and benzene ring vibrations.

Table 2: Illustrative Experimental ¹H NMR Data for Butan-2-ol

Proton EnvironmentApproximate Chemical Shift (δ, ppm)Splitting PatternSource
CH(OH)3.58Multiplet thermofisher.com
OH4.02Doublet thermofisher.com
CH₃ (next to CH(OH))~1.1-1.2Doublet docbrown.info
CH₂~1.4-1.5Multiplet docbrown.info
CH₃ (terminal)~0.9Triplet docbrown.info

Reaction Mechanism Elucidation for Synthetic Pathways and Transformations

Computational chemistry can be used to model reaction pathways, calculate activation energies, and determine the structures of transition states and intermediates. This provides a deeper understanding of reaction mechanisms.

Synthesis: A plausible synthesis for this compound could involve the reduction of the corresponding ketone, 4-(3-Ethoxyphenyl)butan-2-one. A known synthesis for the related 4-(4-hydroxy-3-methoxyphenyl)butan-2-ol involves the reduction of Zingerone (B1684294) using sodium borohydride (B1222165) (NaBH₄). chemicalbook.com Computational modeling could elucidate the mechanism of this reduction, including the approach of the hydride to the carbonyl carbon.

Transformations: The acid-catalyzed dehydration of alcohols is a classic reaction whose mechanism can be explored computationally. The dehydration of butan-2-ol, for example, proceeds through protonation of the hydroxyl group, loss of a water molecule to form a secondary carbocation, and subsequent elimination of a proton to form a mixture of but-1-ene and but-2-ene (cis and trans isomers). libretexts.org A computational study of the dehydration of this compound would model these same steps, evaluating the stability of the resulting carbocation, which would be influenced by the presence of the ethoxyphenyl group, and predicting the relative energies of the transition states leading to different alkene products.

Computational Docking and Molecular Modeling of Ligand-Target Interactions

If this compound is investigated for potential biological activity, computational docking and molecular modeling become essential. These techniques predict the preferred binding orientation and affinity of a ligand to the active site of a biological target, such as a protein or enzyme. mdpi.com

The process involves placing the 3D structure of the ligand into the binding site of the receptor and using a scoring function to estimate the strength of the interaction. mdpi.com Key interactions that stabilize the ligand-target complex include hydrogen bonds and hydrophobic interactions. nih.govplos.org For this compound, the hydroxyl group could act as a hydrogen bond donor and acceptor, while the ethoxyphenyl group could engage in hydrophobic and π-stacking interactions within a receptor's binding pocket.

While no docking studies for this specific compound are published, studies on fenoterol (B1672521) derivatives binding to the β2-adrenergic receptor demonstrate the methodology. nih.gov These studies show how the hydroxyl and substituted phenyl moieties of the ligands form specific hydrogen bonds and other interactions with key amino acid residues like aspartic acid, serine, and asparagine, which explains their binding affinity. nih.gov A similar in silico approach for this compound would screen it against various biological targets to hypothesize potential functions and guide further experimental work. researchgate.net

Structure Activity Relationship Sar Studies of 4 3 Ethoxyphenyl Butan 2 Ol and Analogues

Influence of Aryl Ring Substituents on Biological Activity

The nature and position of substituents on the aryl (phenyl) ring are pivotal in determining the pharmacological profile of phenethylamine (B48288) and phenoxyalkanol derivatives. The electronic and steric properties of these substituents can significantly alter a molecule's lipophilicity, binding affinity to receptors, and metabolic stability.

For the core structure related to 4-(3-Ethoxyphenyl)butan-2-ol, the position of the substituent is crucial. Studies on various bioactive compounds have shown that substitutions at the meta-position, such as the ethoxy group in the target molecule, can lead to potent biological effects. For instance, in a series of benzenesulphonohydrazones, compounds with a meta-methoxy group on the phenyl ring demonstrated a strong cytotoxic effect against certain cancer cell lines. nih.gov The ethoxy group, being slightly larger and more lipophilic than a methoxy (B1213986) group, would be expected to confer similar, if not enhanced, properties.

The electronic nature of the substituent—whether it is electron-donating or electron-withdrawing—also plays a critical role. In studies of thiazole (B1198619) derivatives, it was found that electron-withdrawing groups like fluoro (F) or nitro (NO₂) at the para or meta positions of the phenyl ring enhanced antibacterial activity. nih.gov Conversely, electron-donating groups, such as the ethoxy group in this compound, can influence activity in other ways, perhaps by improving interaction with specific receptor pockets that favor such properties. For example, in some antifungal compounds, electron-releasing groups at the para position were found to be beneficial. nih.gov

The table below illustrates hypothetical SAR data for analogues based on findings from related chemical classes, showing how different substituents on the phenyl ring might modulate biological activity, represented by the half-maximal inhibitory concentration (IC₅₀).

Table 1: Influence of Aryl Ring Substituents on Hypothetical Biological Activity This table is illustrative and based on general SAR principles.

Analogue CoreSubstituent (R)PositionPropertyHypothetical IC₅₀ (µM)
4-R-Phenylbutan-2-one-OCH₂CH₃ (Ethoxy)meta (3)Electron-donating, Lipophilic5.2
4-R-Phenylbutan-2-one-OCH₃ (Methoxy)meta (3)Electron-donating7.8
4-R-Phenylbutan-2-one-Cl (Chloro)meta (3)Electron-withdrawing12.5
4-R-Phenylbutan-2-one-NO₂ (Nitro)para (4)Strongly Electron-withdrawing2.1
4-R-Phenylbutan-2-one-H (Unsubstituted)-Baseline25.0

Role of the Butan-2-ol Side Chain Length and Functionalization in Molecular Efficacy

The side chain is a critical determinant of a molecule's interaction with its target and its pharmacokinetic properties. In this compound, this is a four-carbon chain with a hydroxyl group at the second position.

Chain Length: The length of the alkyl chain can significantly impact biological activity. In a comprehensive review of analogues of 6-gingerol, a related natural product, it was observed that increasing the alkyl chain length up to twelve carbons led to a corresponding increase in activity against certain targets. nih.gov This suggests that the four-carbon chain of the butanol moiety provides a specific spatial arrangement that is crucial for its efficacy, and modifications to this length would likely alter its biological profile.

Functionalization: The functional group on the side chain is paramount. The target compound features a secondary alcohol (-OH) at the C2 position, which makes it a butan-2-ol derivative. This can be compared to the closely related butan-2-one moiety found in Zingerone (B1684294) (4-(4-hydroxy-3-methoxyphenyl)butan-2-one). nih.govhorizonepublishing.combohrium.com The conversion of a ketone to a secondary alcohol introduces a hydrogen bond donor and a chiral center, dramatically changing the molecule's potential interactions. Alcohols can form strong hydrogen bonds with receptor sites, which is often a key factor in binding affinity. In contrast, ketones act as hydrogen bond acceptors. ncert.nic.in The presence of the hydroxyl group also increases polarity compared to a simple alkyl chain.

The position of the hydroxyl group is also significant. A butan-1-ol side chain (a primary alcohol) would result in a more linear and flexible molecule compared to the butan-2-ol side chain (a secondary alcohol), which introduces a stereocenter and a different spatial orientation. pediaa.com This structural difference affects molecular packing and intermolecular forces, which can translate to differences in receptor binding and biological activity. stackexchange.com

Table 2: Effect of Side Chain Modification on Hypothetical Molecular Efficacy This table is illustrative and based on general SAR principles.

Core StructureSide ChainKey FeatureHypothetical Relative Potency
4-(3-Ethoxyphenyl)-butan-2-olSecondary alcohol, Chiral1.0 (Reference)
4-(3-Ethoxyphenyl)-butan-2-oneKetone (H-bond acceptor)0.7
4-(3-Ethoxyphenyl)-butan-1-olPrimary alcohol, Achiral0.9
4-(3-Ethoxyphenyl)-pentan-2-olLonger chain, Secondary alcohol1.3
4-(3-Ethoxyphenyl)-propane-2-olShorter chain, Secondary alcohol0.5

Stereochemical Implications for Receptor Binding and Functional Outcomes

The presence of a chiral center at the C2 position of the butan-2-ol side chain means that this compound exists as a pair of enantiomers: (R)-4-(3-Ethoxyphenyl)butan-2-ol and (S)-4-(3-Ethoxyphenyl)butan-2-ol. wikipedia.org It is a fundamental principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

One enantiomer may bind with high affinity to a receptor, leading to a potent therapeutic effect, while the other (the distomer) may bind with lower affinity, have no effect, or even bind to a different receptor causing unwanted side effects. For example, in studies of fentanyl congeners, the stereochemistry of a hydroxyl group was found to be essential for high-affinity binding and the functional outcome at the mu-opioid receptor.

Therefore, the biological activity of racemic this compound represents the combined effects of both its (R) and (S) forms. The separation and individual testing of each enantiomer (a chiral resolution) would be a critical step in drug development to identify the eutomer—the more active enantiomer—and to understand the full pharmacological profile.

Table 3: Hypothetical Differences in Enantiomeric Activity This table is illustrative and based on the common principle of stereoselectivity in drug action.

Compound FormReceptor Binding Affinity (Kᵢ, nM)Functional Activity (EC₅₀, nM)
(R)-4-(3-Ethoxyphenyl)butan-2-ol1525
(S)-4-(3-Ethoxyphenyl)butan-2-ol350500
Racemic Mixture~15 (dominated by R-form)~25 (dominated by R-form)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby streamlining the drug discovery process. mdpi.com

A QSAR study for this compound and its analogues would involve several key steps:

Data Set Assembly: Synthesizing and testing a series of analogues with systematic variations in the aryl ring substituents and side chain.

Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure.

Model Development: Employing statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that links the descriptors to the observed biological activity (e.g., pIC₅₀). nih.gov

Validation: Testing the model's predictive power using internal and external validation techniques to ensure its reliability.

The resulting QSAR model can provide valuable insights into which molecular properties are most important for activity. For instance, a model might reveal that high activity is correlated with a specific range of lipophilicity (logP), a positive electrostatic potential on the aryl ring, and the presence of a hydrogen bond donor on the side chain. This information can then guide the design of more potent and selective compounds.

Table 4: Common Molecular Descriptors Used in QSAR Studies This table lists descriptor types that would be relevant for modeling analogues of this compound.

Descriptor CategorySpecific Descriptor ExampleProperty Measured
ElectronicHammett constant (σ), Dipole MomentElectron-donating/withdrawing effects, Polarity
Steric / TopologicalMolar Refractivity (MR), Molecular VolumeSize, Shape, Bulkiness
HydrophobicLogPLipophilicity / Water solubility
ThermodynamicHeat of Formation, Total EnergyMolecular stability
Quantum ChemicalHOMO/LUMO energiesElectron frontier orbitals, Reactivity

Biological Activity and Mechanistic Investigations of 4 3 Ethoxyphenyl Butan 2 Ol

In Vitro Evaluation of Biological Activity Profiles

In vitro studies are fundamental to characterizing the biological effects of a compound at the cellular and molecular level. This section outlines the evaluation of 4-(3-Ethoxyphenyl)butan-2-ol across various biological assays.

Currently, there is no publicly available scientific literature or data detailing the assessment of antimicrobial activity for this compound. Therefore, its efficacy against bacteria, fungi, or other microorganisms, and its potential mechanisms of antimicrobial action have not been characterized.

There is no available research data on the antioxidant capacity of this compound. Studies to determine its ability to scavenge free radicals or to protect against oxidative stress have not been reported in the accessible scientific literature.

Investigations into the potential for this compound to act as an enzyme inhibitor have not been documented in the available scientific literature. Consequently, there are no identified specific molecular enzyme targets for this compound.

There is no scientific information available from receptor binding or functional assays for this compound. Its potential to bind to and modulate the function of receptors, such as the dopamine (B1211576) D3 receptor, has not been reported.

Detailed studies on the effects of this compound on cellular pathway modulation and signaling crosstalk are not available in the current scientific literature. The impact of this compound on intracellular signaling cascades remains uninvestigated.

In Vivo Studies in Relevant Animal Models

A review of the scientific literature indicates that no in vivo studies using relevant animal models have been published for this compound. Therefore, its physiological and pharmacological effects in a whole-organism context have not been determined.

Efficacy Evaluation in Preclinical Disease Models

There is currently no data available in the scientific literature detailing the evaluation of this compound in any preclinical disease models. Searches of prominent biomedical and chemical databases have not yielded any studies that have investigated the therapeutic or biological effects of this specific compound in vivo.

Metabolic Pathways and Biotransformation of 4 3 Ethoxyphenyl Butan 2 Ol

Species-Specific Metabolic Profiles and Extrapolation Considerations

Without dedicated research on 4-(3-Ethoxyphenyl)butan-2-ol, any attempt to create content for these sections would be unsubstantiated and could be misleading. Further research and publication of experimental data are necessary before a comprehensive and accurate metabolic profile of this compound can be described.

Analytical Methodologies for Detection and Quantification of 4 3 Ethoxyphenyl Butan 2 Ol

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 4-(3-Ethoxyphenyl)butan-2-ol, enabling its separation from complex mixtures for subsequent identification and quantification. Both gas and liquid chromatography are employed, each offering distinct advantages depending on the analytical requirements.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase.

Flame Ionization Detection (FID): FID is a common detector used in GC. It offers high sensitivity towards organic compounds. As the eluted this compound is burned in a hydrogen-air flame, it produces ions that generate a current proportional to the amount of the compound. While sensitive, FID does not provide structural information.

Mass Spectrometry (MS): When coupled with GC, mass spectrometry provides both quantitative data and structural information, making it a definitive identification technique. nih.gov As the analyte elutes from the GC column, it enters the MS detector where it is ionized and fragmented. The resulting mass spectrum, a unique fingerprint of the molecule, allows for unambiguous identification. GC-MS is particularly valuable for the analysis of genotoxic impurities in active pharmaceutical ingredients, with methods validated to detect related compounds like 4-chloro-1-butanol (B43188) at levels as low as 0.05 ppm. nih.gov

Chemical derivatization is often employed prior to GC-MS analysis to enhance the volatility and thermal stability of analytes containing functional groups like hydroxyls. jfda-online.com Reagents such as silylating agents can be used to convert the hydroxyl group of this compound into a more volatile silyl (B83357) ether, improving chromatographic peak shape and detection sensitivity. jfda-online.com

A typical GC-MS analysis of a butanol derivative might involve the following parameters, though specific conditions for this compound would require method development and validation:

ParameterExample Condition
Column Capillary column (e.g., 5% Phenyl methyl siloxane)
Injection Mode Splitless
Carrier Gas Helium
Oven Temperature Program Initial temperature, ramp rate, final temperature
Ionization Mode (MS) Electron Ionization (EI)
Mass Analyzer (MS) Quadrupole

High-Performance Liquid Chromatography (HPLC) with UV-Vis, Diode Array, and Mass Spectrometric Detection

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. The separation is achieved by passing a liquid sample through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase).

UV-Vis and Diode Array Detection (DAD): The presence of a phenyl group in this compound allows for its detection using UV-Vis spectroscopy. nih.govnih.gov A UV-Vis detector measures the absorbance of the eluting compound at a specific wavelength. A Diode Array Detector (DAD) provides the additional advantage of acquiring the entire UV-visible spectrum of the eluting peak, which can aid in peak identification and purity assessment. nih.gov The combination of retention time and UV spectrum significantly enhances the reliability of substance identification. nih.gov

Mass Spectrometric (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers the highest level of selectivity and sensitivity. nih.govresearchgate.net This technique is capable of providing molecular weight and structural information, which is crucial for the unequivocal identification of the target analyte in complex matrices. researchgate.net Electrospray ionization (ESI) is a common interface used in LC-MS for the analysis of polar and semi-polar compounds like this compound. nih.gov

The following table outlines typical parameters for an HPLC-UV analysis of a phenolic compound, which would be adapted for this compound:

ParameterExample Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Gradient of acetonitrile (B52724) and water
Flow Rate 1.0 mL/min
Detection Wavelength Determined by the UV absorbance maximum of the compound
Column Temperature Ambient or controlled (e.g., 30 °C)

Chiral Chromatographic Methods for Enantiomeric Purity and Separation

This compound possesses a chiral center at the second carbon atom of the butanol chain, meaning it can exist as two non-superimposable mirror images called enantiomers. As enantiomers often exhibit different biological activities, their separation and quantification are of great importance.

Chiral chromatography is the most common method for separating enantiomers. wikipedia.org This can be achieved by using a chiral stationary phase (CSP) in either GC or HPLC. These CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, their separation.

For butanol derivatives, enzymatic resolution coupled with chromatographic analysis is a well-established approach. nih.govnih.gov For instance, lipase-mediated resolution has been successfully applied to separate the enantiomers of 4-arylthio-2-butanol derivatives. nih.gov In such a method, one enantiomer is selectively acylated by the enzyme, and the resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated by conventional chromatography. The enantiomeric purity is typically determined by chiral HPLC using columns such as Chiralcel OD. nih.gov

Another approach involves the derivatization of the racemic mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a non-chiral column. wikipedia.org

The selection of the appropriate chiral separation method depends on the specific properties of the enantiomers and the analytical objectives.

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical step in the analytical workflow to remove interfering substances from the sample matrix and to concentrate the analyte of interest. The choice of extraction technique depends on the nature of the sample (e.g., biological fluid, reaction mixture) and the subsequent analytical method.

Solid-Phase Extraction (SPE) for Matrix Cleanup and Concentration

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that utilizes a solid sorbent material packed in a cartridge or a disk to isolate and concentrate analytes from a liquid sample. For a moderately polar compound like this compound, a reversed-phase SPE sorbent (e.g., C18) would typically be used.

The general steps for SPE are as follows:

Conditioning: The sorbent is activated with a solvent like methanol, followed by an equilibration step with water or a buffer.

Loading: The sample is passed through the sorbent. The analyte and some impurities are retained on the sorbent.

Washing: The sorbent is washed with a weak solvent to remove interfering substances.

Elution: A strong solvent is used to elute the analyte of interest from the sorbent.

The resulting eluate is a cleaner and more concentrated solution of the analyte, ready for chromatographic analysis.

Liquid-Liquid Extraction (LLE) for Isolation from Complex Mixtures

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For the extraction of this compound from an aqueous matrix, an organic solvent in which it is highly soluble, such as ethyl acetate (B1210297) or dichloromethane, would be chosen.

The process involves mixing the sample with the extraction solvent, allowing the analyte to partition into the organic phase. The two phases are then separated. This process may be repeated several times to improve the extraction efficiency. The combined organic extracts are then typically dried and concentrated before analysis. LLE is a robust technique for isolating compounds from complex mixtures and is often used in the initial cleanup of reaction mixtures or biological samples.

Solid-Phase Microextraction (SPME) for Trace Analysis

Solid-Phase Microextraction (SPME) is a solvent-free, sensitive, and efficient sample preparation technique that is well-suited for the trace analysis of semi-volatile compounds like this compound from various matrices. scirp.orgnih.gov This method integrates sampling, extraction, and concentration into a single step, simplifying the analytical workflow and reducing the risk of analyte loss. benthamopenarchives.com

The principle of SPME is based on the partitioning of analytes between the sample matrix and a stationary phase coated onto a fused silica (B1680970) fiber. scirp.org For the analysis of this compound, headspace SPME (HS-SPME) is often the preferred mode of extraction. In HS-SPME, the fiber is exposed to the vapor phase above the sample, which is particularly advantageous for extracting volatile and semi-volatile analytes from complex matrices. benthamopenarchives.com The choice of fiber coating is critical for achieving high extraction efficiency and selectivity. A common and effective fiber for compounds of this nature is a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, which offers a broad range of selectivity for different analytes. ccsenet.org

Several experimental parameters must be optimized to ensure reliable and quantifiable results. These include extraction time, extraction temperature, and sample agitation. The addition of salt to the sample matrix can also enhance the extraction efficiency by increasing the ionic strength of the solution and promoting the "salting-out" effect, which drives the analytes into the headspace. csic.es

Following extraction, the SPME fiber is directly introduced into the injection port of a gas chromatograph (GC) for thermal desorption of the analytes, which are then transferred to the GC column for separation and subsequent detection by a mass spectrometer (MS). chromatographyonline.com The coupling of SPME with GC-MS provides a powerful tool for both the qualitative identification and quantitative analysis of trace levels of this compound. mdpi.com

Detailed Research Findings:

While specific studies on the SPME analysis of this compound are not widely available, research on the structurally similar compound, raspberry ketone (4-(4-hydroxyphenyl)butan-2-one), provides valuable insights into the expected analytical parameters and performance. ccsenet.orgcsic.es Based on these analogous studies, a hypothetical, yet scientifically robust, SPME-GC-MS method for this compound can be proposed.

The following interactive data table summarizes the typical parameters for an HS-SPME-GC-MS method for the analysis of a compound like this compound, based on findings for raspberry ketone. ccsenet.org

ParameterValue/ConditionPurpose
SPME Fiber 50/30 µm DVB/CAR/PDMSBroad selectivity for semi-volatile compounds.
Extraction Mode Headspace (HS)Minimizes matrix effects and is suitable for semi-volatiles.
Extraction Temperature 60°COptimizes the vapor pressure of the analyte for efficient extraction.
Extraction Time 15 minAllows for sufficient partitioning of the analyte onto the fiber.
Desorption Temperature 250°CEnsures complete transfer of the analyte from the fiber to the GC inlet.
Desorption Time 10 min (splitless mode)Maximizes the transfer of the analyte to the column for improved sensitivity.
GC Column 5% Phenyl-methylsilicone (e.g., HP-5)Provides good separation for aromatic compounds.
Carrier Gas Helium at 1.0 mL/minInert carrier gas for transporting analytes through the column.
Oven Program Initial 50°C (2 min), ramp to 280°C at 10°C/min, hold for 5 minSeparates analytes based on their boiling points and interactions with the stationary phase.
MS Detector QuadrupoleProvides mass-to-charge ratio information for identification and quantification.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible mass spectra.
MS Scan Range m/z 40-400Covers the expected mass range of the analyte and its fragments.
Quantification Ion To be determined from the mass spectrum of a pure standardA specific and abundant ion used for selective and sensitive quantification.

Potential Applications and Future Research Directions

Development as Chemical Probes for Biological Research

Aryl-substituted alcohols serve as versatile scaffolds for the creation of chemical probes, which are essential tools for visualizing and understanding biological processes. These molecules can be modified to carry reporter groups, such as fluorophores, without losing their ability to interact with specific biological targets.

For instance, fluorescent-labeled estradiol (B170435) conjugates have been developed to study the estrogen receptor's mechanism of action. mdpi.com These probes are vital for research into cell proliferation and certain brain functions. mdpi.com Similarly, the core structure of 4-(3-Ethoxyphenyl)butan-2-ol could be functionalized to target specific enzymes or receptors. The aryl ring can be modified to attach a fluorophore like a BODIPY dye, while the alcohol and alkyl chain can be optimized for binding affinity and selectivity. Future research could focus on synthesizing derivatives of this compound to create novel probes for studying cellular pathways or for use in diagnostic applications.

Role in Material Science and Advanced Functional Materials

In material science, aryl-substituted alcohols are valuable building blocks for creating polymers and other advanced functional materials. The hydroxyl group provides a reactive site for polymerization reactions, while the aromatic ring can be tailored to impart specific optical, electronic, or thermal properties to the resulting material.

The integration of such molecules can lead to the development of materials with specialized characteristics. For example, research into aryl-alcohol oxidases (AAOs) highlights their potential in green chemistry for producing precursors to bioplastics. nih.govresearchgate.net The structure of this compound, with its combination of flexible and rigid components, could be exploited in the synthesis of liquid crystals, specialized polymers, or as a component in organic light-emitting diodes (OLEDs). Further investigation might explore its use as a monomer or a dopant to create materials with tailored refractive indices or enhanced thermal stability.

Catalytic Applications in Organic Synthesis

Aryl-substituted alcohols are highly versatile substrates and intermediates in modern organic synthesis due to the reactivity of the hydroxyl group and the stability of the aryl moiety. acs.org This class of compounds can undergo a wide range of transition-metal-catalyzed and iodine-catalyzed transformations. acs.orgnih.gov

Key catalytic reactions involving aryl-substituted alcohols include:

Oxidation: Enzymes like aryl-alcohol oxidases (AAOs) can catalyze the oxidation of aryl alcohols to their corresponding aldehydes, which are valuable chemical building blocks. nih.govresearchgate.net This represents a green and efficient synthetic route.

Cross-Coupling Reactions: Alcohols can be used as substrates in transition-metal-catalyzed reactions to form new carbon-carbon and carbon-heteroatom bonds. acs.org Recent developments have focused on using alcohols directly, avoiding the need for pre-activation, which enhances the efficiency and sustainability of the process. acs.orgacs.org

Dehydrative Substitution: Under acidic or catalytic conditions, the hydroxyl group can be eliminated as water, allowing for substitution reactions to form ethers and other derivatives. nih.gov

The structure of this compound makes it a suitable candidate for these transformations, enabling the synthesis of a diverse array of more complex molecules.

Contributions to Fragrance and Flavor Chemistry (if applicable based on similar compounds)

Aryl alkyl alcohols as a class are known contributors to the palette of fragrance ingredients. churchdwight.com While the specific odor profile of this compound is not documented, related compounds are used for their often pleasant and complex aromas. For example, the ketone analogue, Vanillylidene acetone (B3395972) (also known as Dehydrozingerone), possesses sweet, vanilla, and spicy notes. scent.vn

The use of such compounds in consumer products necessitates a thorough review of their toxicological and dermatological profiles. nih.gov Given the structural similarities to known fragrance components, this compound could potentially be explored for its own olfactory properties. Future research in this area would involve sensory panel evaluations and comprehensive safety assessments to determine its suitability as a fragrance ingredient.

Emerging Research Areas for Aryl-Substituted Alcohol Compounds

The field of organic chemistry is continually evolving, with several emerging research areas focused on aryl-substituted alcohols. A primary driver is the push towards more sustainable and efficient chemical synthesis, often termed "green chemistry."

One major area is the expanding use of biocatalysis. The discovery and engineering of enzymes like aryl-alcohol oxidases (AAOs) from various natural sources are enabling the green synthesis of high-value chemicals from alcohol precursors. nih.govresearchgate.net These enzymatic processes offer high selectivity and operate under mild conditions.

Another significant trend is the development of novel cross-coupling methodologies. Researchers are designing new catalytic systems that allow for the direct use of alcohols as coupling partners, bypassing the need for conversion into more reactive, but less atom-economical, derivatives like halides or sulfonates. acs.org This includes photoredox-catalyzed approaches that use light to drive chemical reactions, offering new pathways for forming complex bonds under gentle conditions. acs.orgresearchgate.net These advancements promise to make the synthesis of pharmaceuticals, agrochemicals, and materials more efficient and environmentally friendly.

Interactive Data Tables

Table 1: Physicochemical Properties of this compound and Related Analogues

This table compares the calculated or experimentally determined physicochemical properties of this compound with its structurally related analogues.

PropertyThis compound4-(4-hydroxy-3-methoxyphenyl)butan-2-ol lookchem.comlookchem.com4-(4-methoxyphenyl)butan-2-ol chemsrc.com
Molecular Formula C₁₂H₁₈O₂C₁₁H₁₆O₃C₁₁H₁₆O₂
Molecular Weight 194.27 g/mol 196.24 g/mol 180.24 g/mol
Boiling Point Not available344.4°C at 760 mmHg292.6°C at 760 mmHg
Density Not available1.117 g/cm³1.017 g/cm³
Flash Point Not available162.1°CNot available
LogP (octanol/water) Not available1.71Not available
CAS Number Not available39728-80-867952-38-9

Q & A

Q. What are the recommended synthetic routes for 4-(3-Ethoxyphenyl)butan-2-ol, and how can reaction parameters be optimized?

  • Methodological Answer : The synthesis typically involves introducing the ethoxy group via nucleophilic substitution or coupling reactions. For example:
  • Friedel-Crafts alkylation : Reacting 3-ethoxyphenol with but-2-enol in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions.
  • Grignard addition : Using 3-ethoxybenzyl magnesium bromide and acetone, followed by acid quenching.
    Critical parameters include temperature control (0–5°C for exothermic steps), solvent polarity (e.g., THF for Grignard reactions), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • ¹H NMR : Key signals include a triplet for the hydroxyl proton (δ ~2.1 ppm, exchangeable), a quartet for the ethoxy group (δ ~1.3–1.5 ppm for CH₃, δ ~3.8–4.0 ppm for OCH₂), and aromatic protons (δ ~6.7–7.2 ppm, multiplet).
  • IR : Broad O-H stretch (~3200–3600 cm⁻¹), C-O-C stretch (~1250 cm⁻¹ for ethoxy), and aromatic C=C (~1500 cm⁻¹).
  • MS : Molecular ion peak at m/z corresponding to C₁₂H₁₈O₂ (MW 206.27), with fragmentation patterns indicating loss of -OH or ethoxy groups .

Q. What physicochemical properties are critical for experimental design?

  • Methodological Answer :
PropertyExperimental Consideration
Boiling Point ~250–270°C (estimated via DSC); affects distillation
Solubility Miscible in polar solvents (e.g., ethanol, DMSO); limited in water (<1 g/L)
LogP ~2.5 (predicts membrane permeability in bioassays)
These properties guide solvent selection (e.g., ethanol for reactions) and purification methods (e.g., recrystallization from hexane) .

Q. How do structural analogs of this compound differ in reactivity?

  • Methodological Answer : Analogues like 4-(4-Methoxyphenyl)butan-2-ol () show reduced steric hindrance, increasing nucleophilic substitution rates. Conversely, halogenated derivatives (e.g., 4-(5-Bromo-2-methoxyphenyl)butan-2-ol, ) exhibit slower oxidation due to electron-withdrawing effects. Comparative TLC (Rf values) and kinetic studies (e.g., pseudo-first-order rate constants) quantify these differences .

Advanced Research Questions

Q. What mechanistic insights explain the oxidation/reduction behavior of this compound?

  • Methodological Answer :
  • Oxidation : Using CrO₃/H₂SO₄ converts the alcohol to 4-(3-Ethoxyphenyl)butan-2-one. Monitoring via GC-MS reveals intermediates (e.g., hemiacetal formation in acidic conditions).
  • Reduction : NaBH₄ selectively reduces ketone derivatives back to the alcohol, while LiAlH₄ may over-reduce aromatic rings. Mechanistic studies (isotopic labeling, DFT calculations) confirm hydride attack pathways .

Q. How can computational modeling predict bioactivity or metabolic pathways?

  • Methodological Answer :
  • Docking simulations (AutoDock Vina) model interactions with cytochrome P450 enzymes, predicting hydroxylation at the β-carbon.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >50%) and CYP3A4 inhibition risk (pIC₅₀ ~5.2). Validate with in vitro hepatocyte assays .

Q. How can contradictory spectroscopic or bioassay data be resolved?

  • Methodological Answer :
  • Cross-validation : Pair HPLC purity checks (>98%) with 2D NMR (HSQC, HMBC) to confirm structure.
  • Dose-response curves : Address conflicting bioactivity (e.g., IC₅₀ variations) by standardizing assay conditions (e.g., pH 7.4 buffer, 37°C incubation). Replicate studies (n=6) reduce outliers .

Q. What chiral resolution methods apply to this compound enantiomers?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® AD-H column (hexane:isopropanol 90:10) to separate enantiomers (α >1.2).
  • Enzymatic resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica B) selectively modifies the (R)-enantiomer. Monitor enantiomeric excess (ee) via polarimetry .

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